molecular formula C17H20O5 B2934651 Ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300557-28-2

Ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2934651
CAS No.: 300557-28-2
M. Wt: 304.342
InChI Key: YIGSNEBRAJIRBP-UHFFFAOYSA-N
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Description

Ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate (CAS: 300557-28-2) is a benzofuran derivative with a molecular formula of C₁₇H₂₀O₅ and a molecular weight of 304.34 g/mol. Its structure features a benzofuran core substituted with:

  • A methyl group at position 2,
  • A pivaloyloxy group (2,2-dimethylpropanoyloxy) at position 5,
  • An ethyl ester at position 2.

The pivaloyloxy group confers significant steric bulk, influencing solubility and reactivity.

Properties

IUPAC Name

ethyl 5-(2,2-dimethylpropanoyloxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-6-20-15(18)14-10(2)21-13-8-7-11(9-12(13)14)22-16(19)17(3,4)5/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGSNEBRAJIRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzofuran derivatives. The compound can be characterized by its unique structural features, which contribute to its biological activity. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC₁₄H₁₈O₃
Molecular Weight250.29 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including this compound. The compound has shown significant activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values indicate strong efficacy:

  • MIC against Mtb H37Rv: 0.25 to 16 µg/mL
  • Selectivity Index (SI): Greater than 10 for most derivatives tested .

The mechanism by which this compound exerts its effects is still under investigation. However, it is believed that the compound may interfere with bacterial cell wall synthesis or inhibit specific metabolic pathways critical for bacterial survival.

Study on Antitubercular Activity

A significant study focused on the synthesis and evaluation of various benzofuran derivatives for their antitubercular properties. This compound was part of a larger library of compounds screened against Mtb strains. The study demonstrated that this compound exhibited promising activity, particularly against drug-resistant strains .

Synergistic Effects with Other Antibiotics

Further investigations into the compound's potential for combination therapy revealed synergistic effects when used in conjunction with Streptomycin. This combination could enhance the overall efficacy against resistant Mtb strains, suggesting a valuable avenue for future research and therapeutic applications .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest favorable absorption and distribution characteristics in biological systems. Toxicity assessments are crucial for determining the safety profile of this compound:

ParameterResult
Acute ToxicityNot determined
Chronic ToxicityNot determined
Cytotoxicity (in vitro)Selectivity Index > 10

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate (Target) 5-pivaloyloxy, 2-methyl, 3-ethyl C₁₇H₂₀O₅ 304.34 High steric hindrance; moderate solubility in nonpolar solvents
Mthis compound () 5-pivaloyloxy, 2-methyl, 3-methyl C₁₆H₁₈O₅ 290.31 Lower molecular weight; increased solubility in polar solvents due to smaller ester group
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate () 5-acetyloxy, 2-methyl, 3-ethyl C₁₄H₁₄O₅ 262.26 Higher solubility; reduced steric bulk; potential for enhanced reactivity in ester hydrolysis
Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate () 6-bromo, 5-pivaloyloxy, 2-methyl, 3-ethyl C₁₇H₁₉BrO₅ 383.23 Bromine enhances halogen bonding; potential utility in Suzuki coupling reactions
Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate () 5-isobutyryloxy, 2-phenyl, 3-ethyl C₂₁H₂₀O₅ 352.39 Aromatic phenyl group increases lipophilicity; possible improved membrane permeability
Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate () 5-cyanomethoxy, 2-methyl, 3-ethyl C₁₄H₁₃NO₄ 283.27 Electron-withdrawing nitrile group may alter electronic properties; potential for nucleophilic substitution

Key Observations:

Steric Effects : The pivaloyloxy group in the target compound reduces solubility in polar solvents compared to acetyloxy or methyl ester analogs .

Electronic Effects : Bromine () and nitrile () substituents introduce sites for electrophilic or nucleophilic reactions, expanding synthetic utility.

Biological Activity : Bulky substituents like pivaloyloxy may improve metabolic stability but reduce bioavailability, whereas phenyl groups () could enhance binding to aromatic protein residues .

Crystallography : Tools like SHELX and ORTEP () are critical for resolving steric effects on crystal packing, as seen in hydrogen-bonded dimers of related compounds .

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